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An In-depth Technical Guide to the Discovery and History of Carthamone Pigment

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Overview
Carthamone, more commonly known as carthamin, is the principal red pigment extracted from

the florets of safflower (Carthamus tinctorius L.). Its use as a potent natural colorant dates back

millennia, with evidence of its application in dyeing textiles in ancient Egypt.[1][2] In Japan, the

pigment, known as "beni" (紅), has been integral to cultural practices for over 1,400 years,

serving as a dye for textiles and a colorant in cosmetics and food.[1]

The scientific investigation into carthamin began in earnest in the 19th century. The pigment

was first formally named by Schlieper in 1846.[3] However, elucidating its complex chemical

structure proved to be a formidable challenge that spanned over a century. Pioneering work

was conducted by Dr. Chika Kuroda, one of the first female students to enroll at a Japanese

Imperial University, in the early 20th century.[1] Despite these efforts, the definitive stereo

structure of carthamin was not confirmed until 2019.[1] A significant breakthrough in

understanding its formation occurred in 2021 with the identification of the key enzyme

responsible for its biosynthesis.[1][4]

Carthamin belongs to a unique class of compounds known as quinochalcone C-glycosides,

which are found exclusively in Carthamus tinctorius.[3] It is a dimeric quinochalcone, where the

extensive system of conjugated bonds is responsible for its vibrant red color.[2] This guide

provides a comprehensive technical overview of the history, physicochemical properties,

biosynthesis, and experimental protocols related to this historically significant pigment.
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Physicochemical and Quantitative Data
Carthamin is a complex molecule with distinct physical and chemical properties. It presents as

a dark red powder or bright scarlet prismatic needles with a characteristic green luster.[5][6]

The pigment is known for its instability in solution, particularly when exposed to heat, light, and

acidic conditions.[6][7] Its stability is considerably greater under alkaline conditions.[8] For

instance, at 25°C, the decomposition half-life of carthamin is approximately 4.0 hours at pH 5.0,

but extends to 12.5 hours at pH 12.0.[8] The concentration of carthamin in dried safflower

florets typically ranges from 3-6%.[9]

All pertinent quantitative data for carthamin is summarized in Table 1 for ease of reference and

comparison.
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Property Value Citation(s)

IUPAC Name

(2Z,6S)-5,6-dihydroxy-4-[(E)-3-

(4-hydroxyphenyl)prop-2-

enoyl]-6-

[(2R,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-yl]-2-

[[(3S)-2,3,4-trihydroxy-5-[(E)-3-

(4-hydroxyphenyl)prop-2-

enoyl]-6-oxo-3-

[(2R,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]cyclohexa-1,4-dien-1-

yl]methylidene]cyclohex-4-ene-

1,3-dione

[10]

Molecular Formula C₄₃H₄₂O₂₂ [2][5]

Molar Mass 910.787 g·mol⁻¹ [2]

Appearance

Bright scarlet prismatic

needles; Dark red powder with

a green luster.

[5][6]

Melting Point
228-230°C (with

decomposition)
[5]

Solubility

Sparingly soluble in water,

ethanol, methanol; Soluble in

dilute alkali; Insoluble in

acetone.

[3][5]

UV Absorption Maxima
In Ethanol: 244, 373, 515 nmIn

DMF: 530 nm
[5]

Content in Florets 3-6% (w/w) [9]

Stability (Half-life)
At 25°C, pH 5.0: ~4.0 hoursAt

25°C, pH 12.0: ~12.5 hours
[8][11]
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Table 1. Summary of Quantitative Data for Carthamone (Carthamin).

Biosynthesis of Carthamin
The biosynthesis of carthamin is a multi-step enzymatic process originating from the flavonoid

pathway. The process begins with a chalcone precursor, 2,4,6,4'-tetrahydroxychalcone, which

undergoes glycosylation to form the water-soluble yellow pigments Safflor Yellow A and

subsequently Safflor Yellow B.[2]

The pathway proceeds to the formation of a critical yellow intermediate, precarthamin. The final

and rate-determining step is the conversion of this yellow precursor into the red carthamin

pigment. This transformation is an oxidative decarboxylation reaction catalyzed by a recently

identified enzyme named carthamin synthase (CarS).[1][4] Research has revealed that

carthamin synthase is a peroxidase homolog (identified as CtPOD1, CtPOD2, and CtPOD3)

that uniquely utilizes molecular oxygen (O₂) as the electron acceptor, rather than the hydrogen

peroxide (H₂O₂) typically used by peroxidases.[1][4] This final enzymatic step is responsible for

the characteristic reddening of safflower petals as they mature and wilt.[1]
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Caption: Biosynthetic pathway of carthamin from its chalcone precursor.

Experimental Protocols
Extraction and Purification of Carthamin
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The extraction of carthamin relies on the differential solubility of the pigments within safflower

florets. The water-soluble yellow pigments are first removed, after which the water-insoluble

carthamin is extracted under alkaline conditions and subsequently precipitated by acidification.

Methodology:

Removal of Yellow Pigments: Suspend 1 part of finely ground, dried safflower florets (C.

tinctorius) in approximately 20 parts of cold deionized water. Stir the suspension for 30-60

minutes to dissolve the water-soluble yellow pigments (safflor yellow). Separate the floral

material from the yellow solution via filtration or centrifugation. Repeat this washing step until

the aqueous phase is nearly colorless.

Alkaline Extraction: Suspend the washed floral material in 20 parts of a cold (4-5°C) 0.5%

(w/v) sodium carbonate solution. Stir the alkaline suspension for 30 minutes to extract the

red carthamin pigment.[7][9]

Clarification: Centrifuge the suspension at 3500 rpm for 15 minutes to pellet the solid plant

debris. Decant and collect the red supernatant. This step can be repeated to maximize yield.

[9]

Precipitation: Cool the combined supernatant and slowly acidify it to a pH of approximately

3.5 by adding 0.5% citric acid solution dropwise with constant stirring. Carthamin will

precipitate out of the solution as a red solid.[9]

Cellulose Adsorption (Purification): To further purify, add cellulose powder (approx. 0.5 g per

1 g of starting material) to the acidified solution. Stir for 30 minutes to allow the carthamin to

adsorb onto the cellulose.[7][9]

Washing: Centrifuge the mixture and discard the supernatant. Resuspend the cellulose pellet

in deionized water and centrifuge again. Repeat this washing process 5-6 times until the

supernatant is colorless, removing any remaining impurities.[7]

Elution: Suspend the final, washed cellulose pellet in a minimal volume of 60% aqueous

acetone and stir for 30 minutes. The purified carthamin will elute from the cellulose into the

acetone solution.
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Final Isolation: Centrifuge to pellet the cellulose. Collect the red acetone supernatant and

remove the solvent under reduced pressure or by freeze-drying to obtain purified carthamin

powder.[9]
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Caption: Experimental workflow for the extraction and purification of carthamin.
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Analytical Characterization
The identity and purity of extracted carthamin can be confirmed using standard analytical

techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic

Resonance (NMR) spectroscopy.

A. HPLC Analysis Protocol

A reversed-phase HPLC method is effective for the separation and quantification of carthamin.

[12]

System: HPLC system with a UV/Vis detector.

Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D.), or equivalent C18 column.[12]

Mobile Phase: Isocratic elution with Methanol:Water (45:55, v/v).[12]

Flow Rate: 1.0 mL/min.[12]

Detection: UV/Vis detector set to 520 nm.[12]

Injection Volume: 20 µL.

Sample Preparation: Dissolve the purified carthamin extract in the mobile phase to a known

concentration. Filter through a 0.45 µm syringe filter before injection.

Expected Result: A sharp peak with a retention time of approximately 6.0 minutes

corresponds to carthamin under these conditions.[12]

B. ¹H-NMR Spectroscopy Protocol

¹H-NMR spectroscopy is a powerful tool for structural confirmation and quantitative analysis

without requiring a certified standard.[13]

System: NMR Spectrometer (e.g., 400 MHz or higher).

Solvent: Pyridine-d₅ or DMSO-d₆.[13][14]

Internal Standard (for quantification): Hexamethyldisilane (HMD).[13]
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Sample Preparation: Dissolve a precisely weighed amount of purified carthamin in the

deuterated solvent containing a known concentration of the internal standard.

Analysis: Acquire the ¹H-NMR spectrum. The carthamin content can be calculated from the

ratio of the integral of the singlet signal at approximately δ 9.3 ppm (corresponding to H-16 of

carthamin) to the integral of the HMD signal at δ 0 ppm.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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